molecular formula C13H13N3 B11890111 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline

Cat. No.: B11890111
M. Wt: 211.26 g/mol
InChI Key: XMDLCVBDVIODEM-UHFFFAOYSA-N
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Description

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 2-chloro-3-methylquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole-N-oxides.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products

    Oxidation: Imidazole-N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)-3-methylquinoline
  • 2-(2,5-dihydro-1H-imidazol-2-yl)-6-methylquinoline
  • 2-(2,5-dihydro-1H-imidazol-2-yl)-3-ethylquinoline

Uniqueness

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline is unique due to the specific positioning of the imidazole and methyl groups, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline

InChI

InChI=1S/C13H13N3/c1-9-8-10-4-2-3-5-11(10)16-12(9)13-14-6-7-15-13/h2-6,8,13,15H,7H2,1H3

InChI Key

XMDLCVBDVIODEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C3NCC=N3

Origin of Product

United States

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